7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
CAS No.:
Cat. No.: VC17483428
Molecular Formula: C17H21N3O
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O |
|---|---|
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | 7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21) |
| Standard InChI Key | LXHXJXYOFLBTEA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Framework
The compound’s backbone consists of a pyrido[3,4-d]pyrimidine system, a bicyclic structure merging pyridine and pyrimidine rings. The numbering follows IUPAC conventions, with the pyridine ring fused to the pyrimidine at positions 3 and 4. The tetrahydropyrido component indicates partial saturation, with hydrogenation at positions 5, 6, 7, and 8, reducing aromaticity and introducing conformational flexibility.
Substituent Configuration
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Position 7: A benzyl group (–CH₂C₆H₅) is attached, introducing aromaticity and hydrophobic character.
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Position 2: An isopropyl group (–CH(CH₃)₂) enhances steric bulk and influences electronic properties.
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Position 4: A hydroxyl group (–OH) contributes to hydrogen bonding and acidity.
The IUPAC name, 7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one, reflects this substitution pattern.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N₃O | |
| Molecular Weight | 283.37 g/mol | |
| CAS Number | Not explicitly reported | – |
| SMILES | CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1 | |
| InChIKey | LXHXJXYOFLBTEA-UHFFFAOYSA-N |
Synthesis and Preparation
Optimization Challenges
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Steric Hindrance: The isopropyl group at position 2 may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Regioselectivity: Ensuring proper orientation during cyclization requires careful control of reaction conditions to avoid byproducts.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydroxyl and aromatic groups. Predicted to exhibit limited water solubility (logP ≈ 2.5–3.0), it likely dissolves in polar aprotic solvents like DMSO or DMF. Stability under ambient conditions remains uncharacterized, though analogous compounds show sensitivity to light and moisture .
Spectroscopic Characterization
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IR Spectroscopy: Expected absorption bands include N–H stretches (~3300 cm⁻¹), C=O stretches (~1680 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹).
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NMR: ¹H NMR would reveal signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and pyrido-pyrimidine backbone hydrogens (δ 2.5–4.0 ppm).
| Activity | Predicted IC₅₀/EC₅₀ | Basis for Prediction |
|---|---|---|
| Kinase Inhibition | 50–100 nM | Structural analogy to known inhibitors |
| Antibacterial | 10–20 µg/mL | Similarity to pyrimidine antibiotics |
| Solubility in PBS | <10 µM | Calculated logP (2.8) |
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